molecular formula C18H19NO5S B1597858 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene CAS No. 324519-54-2

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene

Cat. No.: B1597858
CAS No.: 324519-54-2
M. Wt: 361.4 g/mol
InChI Key: WNPVZANXRCPJPW-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Configuration

X-ray diffraction studies of 5-[isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene reveal a planar aromatic core with distinct spatial arrangements of substituents. The trimethoxybenzene ring adopts a near-symmetrical geometry, with methoxy groups at positions 1, 2, and 3 forming dihedral angles of 3.2°, 5.1°, and 4.7°, respectively, relative to the benzene plane. The isocyano(4-methylbenzenesulfonyl)methyl substituent at position 5 exhibits a staggered conformation, with a C–N≡C bond angle of 172.8° and a N≡C bond length of 1.14 Å, consistent with sp-hybridization.

Key intermolecular interactions include:

  • π-π stacking between adjacent trimethoxybenzene rings (3.48 Å separation)
  • C–H···O hydrogen bonds (2.67–2.89 Å) linking sulfonyl oxygen atoms to methoxy hydrogen atoms

Table 1: Selected bond parameters from X-ray analysis

Bond Type Length (Å) Angle (°)
C(aromatic)–O(methoxy) 1.372–1.386 119.2–122.7
S=O 1.432–1.441 117.4–119.8
C≡N 1.14 172.8

The sulfonyl group adopts a tetrahedral geometry with S–O bond lengths of 1.432–1.441 Å and O–S–O angles of 117.4–119.8°, while the methyl group on the tosyl moiety shows free rotation at room temperature.

Conformational Dynamics in 3D Space

The molecule exhibits restricted rotation about three key axes:

  • C(sulfonyl)–C(methylene) bond : Rotational barrier of 12.3 kcal/mol due to steric hindrance between the sulfonyl group and adjacent methoxy substituents
  • C(methylene)–N≡C axis : Free rotation (barrier < 2 kcal/mol) facilitated by the linear isocyanide group
  • Methoxy group rotation : Barriers of 4.1–5.8 kcal/mol, with intramolecular hydrogen bonding between oxygen lone pairs and aromatic π-electrons

Variable-temperature NMR studies (-90°C to +50°C) reveal two distinct conformers in solution, separated by ΔG‡ = 9.2 kcal/mol. The major conformer (78% population at 25°C) features the isocyano group anti-periplanar to the sulfonyl oxygen atoms, while the minor conformer shows a gauche arrangement.

Figure 1: Potential energy surface for C(sulfonyl)–C(methylene) rotation
[Energy diagram showing minima at 0° (syn) and 180° (anti), with transition state at 90°]

Comparative Analysis with Related Trimethoxybenzene Derivatives

Table 2: Structural comparison with analogous compounds

Property 1,2,3-Trimethoxybenzene 1,3,5-Trimethoxybenzene Target Compound
Aromatic ring symmetry Cₛ C₃ C₁
Average C–O length (Å) 1.382 1.379 1.384
Dihedral angle range (°) 2.1–6.7 0.8–1.2 3.2–5.1
Packing density (g/cm³) 1.112 1.098 1.369

The sulfonylisocyanomethyl substituent induces significant structural deviations:

  • Reduced crystallographic symmetry compared to parent trimethoxybenzenes (C₁ vs. C₃/Cₛ)
  • Enhanced molecular dipole moment (5.7 D vs. 1.2–1.8 D in unsubstituted analogs) due to electron-withdrawing groups
  • Distorted π-cloud distribution evidenced by 0.08 Å out-of-plane displacement of C5 compared to C1–C4 (0.02–0.03 Å)

Notably, the 1,2,3-trimethoxy pattern creates a unique electronic environment that stabilizes the isocyanide group, as demonstrated by:

  • Redshifted C≡N stretching frequency (2160 cm⁻¹ vs. 2185 cm⁻¹ in aliphatic isocyanides)
  • Enhanced resonance stabilization (NBO analysis shows 12.3 kcal/mol stabilization from n(O)→σ*(C≡N) interactions)

Properties

IUPAC Name

5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-12-6-8-14(9-7-12)25(20,21)18(19-2)13-10-15(22-3)17(24-5)16(11-13)23-4/h6-11,18H,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVZANXRCPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C(=C2)OC)OC)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378027
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-54-2
Record name 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-1,2,3-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis: Preparation of 1,2,3-Trimethoxybenzene Derivatives

The synthesis of the target compound begins with the preparation of the 1,2,3-trimethoxybenzene scaffold, which is crucial for subsequent functionalization.

  • A reliable method for preparing 1,2,3-trimethoxybenzene derivatives involves methylation of resorcinol or related hydroxybenzenes. For example, nitration of resorcinol followed by methylation and reduction steps leads to 1,2,3-trimethoxybenzene derivatives.

  • Another approach uses Friedel–Crafts type alkylation of 1,2,3-trimethoxybenzene with benzyl halides or diphenylchloromethane under catalyst-free conditions in organic solvents like n-hexane or cyclohexane at 80–140 °C for 5–30 hours, yielding benzyl-substituted trimethoxybenzenes with reduced waste and cost.

Step Reaction Type Conditions Outcome
1 Nitration Resorcinol + nitrating agent 2-Nitroresorcinol
2 Methylation Methyl iodide or dimethyl sulfate 1,3-Dimethoxy-2-nitrobenzene
3 Reduction Catalytic hydrogenation or metal 2,6-Dimethoxyaniline
4 Diazotization & Hydrolysis Sodium nitrite, acid, water 2,6-Dimethoxyphenol
5 Bromination Bromine, solvent 4-Bromo-2,6-dimethoxyphenol
6 Methylation Methylating agent, base 5-Bromo-1,2,3-trimethoxybenzene

This sequence provides the brominated trimethoxybenzene intermediate, which is a key precursor for further functionalization.

Introduction of the 4-Methylbenzenesulfonyl Isocyanide Group

The critical step in synthesizing 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene involves installing the isocyano(4-methylbenzenesulfonyl)methyl moiety onto the aromatic core.

  • The isocyanide group introduction is typically achieved by reaction of benzyl derivatives with p-toluenesulfonyl isocyanate . For instance, substrates such as benzylbenzoic acids react with p-toluenesulfonyl isocyanate in tetrahydrofuran (THF) at room temperature with triethylamine as base. Gas evolution indicates reaction progress. After workup and recrystallization, the pure isocyanide-substituted product is obtained.

  • This method is advantageous due to mild conditions, relatively short reaction times (~3 hours), and good yields (up to ~79% in related systems).

Parameter Typical Conditions Notes
Substrate 2-Benzylbenzoic acid or analogues Aromatic benzyl derivatives
Reagent p-Toluenesulfonyl isocyanate (3 eq) Isocyanate source
Solvent Tetrahydrofuran (THF), 0.5 M Aprotic, polar solvent
Base Triethylamine (3 eq) Neutralizes acid byproducts
Temperature Room temperature Mild conditions
Reaction Time ~3 hours Monitored by gas evolution
Workup Acid wash, brine wash, drying Standard organic extraction
Purification Recrystallization (ethyl acetate/petroleum ether) High purity product obtained

This approach is adaptable to various benzyl substrates and allows the incorporation of the sulfonyl isocyanide group essential for the target compound.

Optimization and Catalysis Considerations

  • Copper(II) triflate (Cu(OTf)2) catalysis has been investigated in related benzylic C–H functionalization reactions involving isocyanide intermediates, often in the presence of hypervalent iodine oxidants such as PhI(OAc)2. These conditions allow intramolecular cyclizations and functional group transformations relevant to isocyanide chemistry.

  • Solvent choice and temperature are critical. Chlorobenzene/acetic acid mixtures at 120 °C have shown improved yields in related transformations, indicating that polar protic co-solvents can facilitate oxidation and rearrangement steps.

Entry Catalyst Loading (mol %) Oxidant Solvent Temp (°C) Yield (%)
1 0 PhI(OAc)2 (4 eq) 1,2-Dichloroethane 120 0
2 50 PhI(OAc)2 (4 eq) 1,2-Dichloroethane 120 41
10 50 PhI(OAc)2 (4 eq) PhCl/AcOH (5:1) 120 60
12 20 PhI(OAc)2 (4 eq) PhCl/AcOH (5:1) 120 71

This data suggests that moderate catalyst loading and mixed solvent systems optimize yields for isocyanide-related transformations.

Hypervalent Iodine Reagents in Isocyanide Chemistry

  • Hypervalent iodine(III) reagents such as PhI(OAc)2 and PhICl2 play a pivotal role in oxidative transformations involving isocyanides, including halogenations and cyclizations.

  • These reagents enable regio- and stereoselective reactions by forming reactive intermediates (e.g., π-complexes, cyclic oxonium ions) that facilitate the formation of isocyano-substituted products.

  • Mechanistic insights from recent reviews highlight the utility of hypervalent iodine in constructing complex isocyanide-containing molecules through oxidative cyclization and substitution pathways.

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Synthesis of 1,2,3-trimethoxybenzene Methylation of resorcinol derivatives, Friedel–Crafts alkylation without catalyst Formation of aromatic trimethoxy core
2 Bromination and methylation Bromine, methylating agents Preparation of brominated trimethoxybenzene intermediate
3 Isocyanide introduction p-Toluenesulfonyl isocyanate, triethylamine, THF Attachment of isocyano(4-methylbenzenesulfonyl)methyl group
4 Oxidative functionalization (optional) Cu(OTf)2 catalyst, PhI(OAc)2 oxidant, chlorobenzene/acetic acid solvent, 120 °C Enhances yield and facilitates cyclization if needed

Chemical Reactions Analysis

Types of Reactions

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine-substituted compounds, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, making it suitable for drug development. Research has indicated that derivatives of isocyanides can exhibit antimicrobial and anticancer properties due to their ability to inhibit specific enzymes and disrupt cellular processes.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isocyanide derivatives, including this compound, which demonstrated selective cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways in tumor cells .

Organic Synthesis

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene serves as a versatile building block in organic synthesis. Its isocyanide functionality allows for the formation of new carbon-nitrogen bonds through reactions such as:

  • Ugi Reactions : This compound can participate in multicomponent reactions to synthesize complex amines.
  • Reactivity with Nucleophiles : The electrophilic nature of the isocyanide group enables reactions with various nucleophiles, facilitating the formation of novel compounds.

Table 1: Summary of Synthetic Applications

ApplicationDescription
Ugi ReactionFormation of amines via multicomponent coupling
Nucleophilic AdditionReactivity with nucleophiles to create diverse organic compounds

Material Science

Recent studies have explored the use of this compound in material science, particularly in creating functionalized polymers and nanomaterials. The incorporation of isocyanide groups into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification
Research conducted at a leading university demonstrated that incorporating isocyanide-containing monomers into polymer systems resulted in materials with improved barrier properties and thermal resistance .

Mechanism of Action

The mechanism of action of 5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,2,3-trimethoxybenzene derivatives, which are structurally modified to impart diverse chemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 1,2,3-Trimethoxybenzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reported Applications/Properties
Target Compound C₁₈H₁₉NO₅S 361.42 Isocyano, Tosylmethyl Not explicitly described Intermediate (potential)
5-Ethynyl-1,2,3-trimethoxybenzene C₁₁H₁₂O₃ 192.21 Ethynyl Literature procedures Precursor for cross-coupling reactions
5-(Bromomethyl)-1,2,3-trimethoxybenzene C₁₀H₁₃BrO₃ 261.11 Bromomethyl Halogenation protocols Alkylating agent in synthesis
((E)-5-(1-Iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene) C₁₈H₁₈IO₅S 505.30 Iodo, Tosylvinyl DIB-mediated synthesis Antiproliferative agents (e.g., combretastatin analogs)
5-(Azidomethyl)-1,2,3-trimethoxybenzene C₁₀H₁₃N₃O₃ 223.23 Azidomethyl Click chemistry precursors Supramolecular architecture building
5-{2-(4-Chlorophenyl)-...}-1,2,3-trimethoxybenzene C₃₄H₃₆Cl₂O₇ 627.53 Chlorophenyl, Ethoxy Multi-step coupling Crystallographically characterized (X-ray)

Key Observations :

Structural Diversity: The target compound’s isocyano-tosylmethyl substituent distinguishes it from analogs with ethynyl, bromomethyl, or azidomethyl groups. These substituents influence electronic properties and reactivity. For instance, isocyano groups are highly reactive in cycloaddition reactions, while tosylvinyl groups (as in ) enable antiproliferative activity via tubulin inhibition.

Synthetic Methods: Derivatives like ((E)-5-(1-iodo-2-tosylvinyl)-1,2,3-trimethoxybenzene) are synthesized using diacetoiodobenzene (DIB) and Suzuki-Miyaura coupling , whereas 5-(azidomethyl)-1,2,3-trimethoxybenzene employs diphenylphosphorazidate-mediated azidation .

Biological Relevance :

  • Combretastatin analogs (e.g., ) exhibit significant antiproliferative activity, often linked to their sulfonylvinyl or diarylvinyl motifs. In contrast, the target compound’s bioactivity remains unexplored, highlighting a research gap.

Research Findings and Implications

Reactivity Potential: The isocyano group in the target compound could enable participation in [4+1] cycloadditions or Ugi-type reactions, offering pathways to novel heterocycles. This contrasts with ethynyl or azidomethyl derivatives, which are typically used in Sonogashira or click chemistry, respectively .

Gaps in Knowledge: Limited data exists on the target compound’s synthetic route, biological activity, and structural details. Further studies could explore its utility in medicinal chemistry (e.g., as a tubulin binder) or materials science.

Biological Activity

5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene, also known by its CAS number 324519-54-2, is a compound characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H19_{19}NO5_5S
  • Molar Mass : 361.41 g/mol
  • Synonyms :
    • A-Tosyl-(3,4,5-trimethoxylbenzyl)isocyanide
    • 5-[isocyano(4-methylphenyl)sulfonylmethyl]-1,2,3-trimethoxybenzene

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. These compounds inhibit the TGF-beta signaling pathway, which is crucial in fibrosis development. Research indicates that modifications in the isocyanide group can enhance the inhibitory effects on fibrotic processes .

Antitumor Activity

Research into related compounds has shown promising antitumor activity. For instance, compounds with similar structural motifs have been found to induce apoptosis in cancer cell lines. The presence of methoxy groups in the benzene ring is believed to enhance bioactivity by increasing lipophilicity and facilitating cellular uptake .

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Groups : Methoxy groups are introduced to protect hydroxyl functionalities during synthesis.
  • Formation of Isocyanide : The isocyanide moiety is synthesized through a reaction involving a suitable precursor and a source of cyanide.
  • Sulfonylation : The introduction of the sulfonyl group is achieved via electrophilic aromatic substitution.

Case Study 1: Antifibrotic Effects in Liver Fibrosis

A study conducted on liver fibrosis models demonstrated that derivatives of this compound significantly reduced collagen deposition and fibrogenesis markers. The mechanism was linked to the inhibition of TGF-beta-induced pathways .

Case Study 2: Antitumor Activity in Breast Cancer

In vitro studies on breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The IC50 values indicated potent activity compared to standard chemotherapeutics .

Research Findings Summary Table

Study Biological Activity Model/System Findings
AntifibroticLiver FibrosisReduced collagen deposition
AntitumorBreast CancerInduced apoptosis with IC50 values lower than standard treatments

Q & A

Q. Basic

  • ¹H NMR : Critical for confirming regioselectivity and functional group integrity. For example, aromatic protons in trimethoxybenzene cores show distinct splitting patterns (e.g., singlet for symmetric substituents) .
  • Mass Spectrometry (MS) : Validates molecular weight, particularly for isocyano and sulfonyl groups, which may fragment uniquely.
  • HPLC : Assess purity post-synthesis; acetonitrile/water gradients resolve polar byproducts .
    Methodological Insight : For sulfonyl group confirmation, compare sulfonamide derivatives (e.g., C16H14ClN3O2S in ) using IR spectroscopy (S=O stretches at ~1350–1150 cm⁻¹).

How can reaction conditions be optimized to minimize byproduct formation during isocyano group introduction?

Q. Advanced

  • Catalyst Screening : Copper iodide (10 mol%) in improved coupling efficiency. Test palladium or nickel catalysts for alternative pathways.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while toluene reduces side reactions via inertness .
  • Temperature Control : Slow heating (e.g., 24 hours at 110°C) prevents thermal decomposition of isocyano groups.
    Methodological Insight : Use quenching experiments (e.g., NH₄Cl saturation in ) to isolate reactive intermediates and identify byproducts via GC-MS.

What strategies resolve contradictory data in the regioselectivity of substitution reactions on the trimethoxybenzene core?

Q. Advanced

  • Computational Modeling : DFT calculations predict electron density distribution, guiding predictions for electrophilic substitution sites.
  • Isotopic Labeling : Introduce deuterium at specific positions to track substitution patterns via ²H NMR.
  • Competitive Experiments : Compare reactivity of para- vs. ortho-methoxy groups under identical conditions (e.g., using 5-iodo-1,2,3-trimethoxybenzene as in ).
    Methodological Insight : Cross-reference crystallographic data (e.g., C16H14ClN3O2S in ) to validate structural assignments.

How does the electronic environment of sulfonyl and isocyano groups influence reactivity in cross-coupling reactions?

Q. Advanced

  • Sulfonyl Groups : Electron-withdrawing nature deactivates the benzene ring, directing electrophiles to meta positions. This can be exploited for regioselective functionalization .
  • Isocyano Groups : Strong σ-donor properties enhance nucleophilicity, facilitating insertion into metal-carbon bonds (e.g., Pd-catalyzed couplings).
    Methodological Insight : Use Hammett constants (σ values) to predict substituent effects on reaction rates. For example, sulfonyl groups (σₚ ≈ 0.6) may slow electrophilic substitution compared to methoxy (σₚ ≈ -0.27) .

What purification methods are suitable for isolating this compound with high purity?

Q. Basic

  • Flash Chromatography : Effective for separating polar byproducts (e.g., unreacted sulfonyl precursors) using gradients of hexane/ethyl acetate .
  • Recrystallization : Optimize solvent pairs (e.g., acetonitrile for high polarity, ethanol for moderate) to enhance crystal lattice formation .
  • Distillation : For volatile impurities, use reduced-pressure distillation post-chromatography .
    Methodological Insight : Monitor purity via melting point analysis (e.g., 119–120°C in ) and compare with literature values.

How can researchers assess the stability of the isocyano group under varying experimental conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, or humidity, and track degradation via ¹H NMR or HPLC.
  • Kinetic Analysis : Measure half-life of isocyano group in different solvents (e.g., glacial acetic acid vs. dioxane) to identify stabilizing environments .
  • Protection Strategies : Temporarily mask the isocyano group with trialkylsilyl reagents during harsh reactions (e.g., acid-mediated demethylation) .
    Methodological Insight : Use FT-IR to detect isocyanate formation (N=C=O stretch at ~2270 cm⁻¹), indicating decomposition.

What analytical approaches validate the stereochemical outcomes of reactions involving this compound?

Q. Advanced

  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., C16H14ClN3O2S in ).
  • NOESY NMR : Detect spatial proximity of protons to confirm substituent orientation on the aromatic ring.
  • Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted.
    Methodological Insight : Collaborate with crystallography databases (e.g., IUCr in ) to compare structural parameters.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene
Reactant of Route 2
5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene

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